Oxamniquine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxamniquine hydrochloride is an anthelmintic compound with schistosomicidal activity, primarily used to treat infections caused by Schistosoma mansoni. It is known for its ability to cause the worms to shift from the mesenteric veins to the liver, where the male worms are retained, and the female worms return to the mesentery but can no longer release eggs .

Méthodes De Préparation

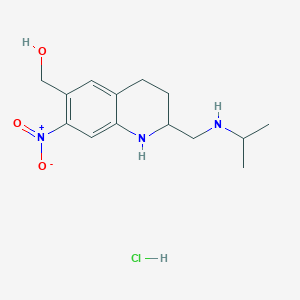

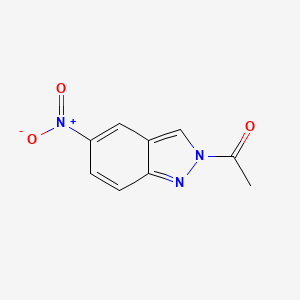

Oxamniquine hydrochloride was first described by Kaye and Woolhouse in 1972 as a metabolite of the compound UK 3883 (2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline). Initially, it was prepared by enzymatic hydroxylation via the fungus Aspergillus sclerotiorum . Industrial production methods typically involve chemical synthesis routes that ensure the compound’s purity and efficacy.

Analyse Des Réactions Chimiques

Oxamniquine hydrochloride undergoes several types of chemical reactions, including:

Applications De Recherche Scientifique

Oxamniquine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying nucleic acid synthesis inhibition.

Biology: The compound is used to study the life cycle and biology of Schistosoma mansoni.

Medicine: It is primarily used to treat schistosomiasis, a parasitic disease affecting millions worldwide.

Industry: The compound’s synthesis and production are studied for improving industrial processes and drug development

Mécanisme D'action

The mechanism of action of oxamniquine hydrochloride involves the irreversible inhibition of nucleic acid metabolism in parasites. The drug is activated by a schistosome sulfotransferase enzyme, converting it into an ester (probably acetate, phosphate, or sulfate). The ester then spontaneously dissociates, and the resulting electrophilic reactant is capable of alkylating schistosome DNA .

Comparaison Avec Des Composés Similaires

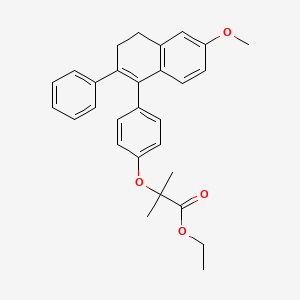

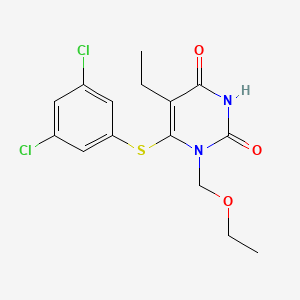

Oxamniquine hydrochloride is often compared with other anthelmintic compounds such as praziquantel. While praziquantel is the preferred treatment for Schistosoma mansoni infections, this compound is also effective and is used in cases where praziquantel resistance is observed . Other similar compounds include:

Praziquantel: Preferred treatment for schistosomiasis.

Metrifonate: Another anthelmintic used for treating schistosomiasis.

Artemether: Used in combination therapies for schistosomiasis.

This compound’s unique mechanism of action and its effectiveness against praziquantel-resistant strains make it a valuable compound in the treatment of schistosomiasis.

Propriétés

Numéro CAS |

51607-43-3 |

|---|---|

Formule moléculaire |

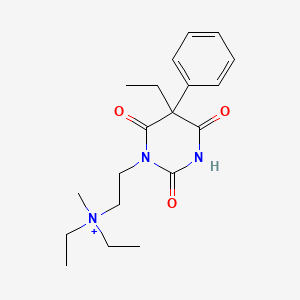

C14H22ClN3O3 |

Poids moléculaire |

315.79 g/mol |

Nom IUPAC |

[7-nitro-2-[(propan-2-ylamino)methyl]-1,2,3,4-tetrahydroquinolin-6-yl]methanol;hydrochloride |

InChI |

InChI=1S/C14H21N3O3.ClH/c1-9(2)15-7-12-4-3-10-5-11(8-18)14(17(19)20)6-13(10)16-12;/h5-6,9,12,15-16,18H,3-4,7-8H2,1-2H3;1H |

Clé InChI |

CKIKKEOLYKLZKM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)NCC1CCC2=CC(=C(C=C2N1)[N+](=O)[O-])CO.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3aR,6S,6aS)-3-(4-phenoxybutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12786597.png)

![2-cyclopropyl-9-[2-(dimethylamino)ethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12786680.png)